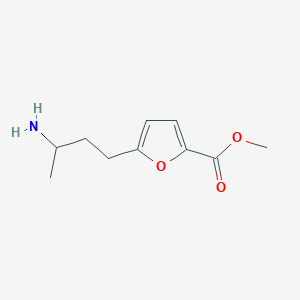
Methyl 5-(3-aminobutyl)furan-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-(3-aminobutyl)furan-2-carboxylate is an organic compound that belongs to the furan family Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms This particular compound features a furan ring substituted with a methyl ester group at the 2-position and a 3-aminobutyl group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(3-aminobutyl)furan-2-carboxylate typically involves the reaction of furan derivatives with appropriate reagents. One common method is the copper-catalyzed reaction of furan with carbon tetrachloride (CCl4) and methanol (MeOH) to produce methyl furan-2-carboxylate . This intermediate can then be further reacted with 3-aminobutylamine under suitable conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and scalability.
化学反应分析
Types of Reactions
Methyl 5-(3-aminobutyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted furans with different functional groups.
科学研究应用
Methyl 5-(3-aminobutyl)furan-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to naturally occurring molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Methyl 5-(3-aminobutyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The furan ring provides a stable aromatic system that can participate in π-π interactions and other non-covalent interactions, contributing to the compound’s overall biological effects.
相似化合物的比较
Similar Compounds
Methyl furan-2-carboxylate: A simpler derivative with only a methyl ester group.
Methyl 5-(3-aminophenyl)furan-2-carboxylate: Similar structure but with a phenyl group instead of a butyl group.
Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate: Contains a hydroxy group on the phenyl ring.
Uniqueness
Methyl 5-(3-aminobutyl)furan-2-carboxylate is unique due to the presence of the 3-aminobutyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s solubility, reactivity, and potential interactions with biological targets, making it a valuable molecule for various applications.
属性
分子式 |
C10H15NO3 |
|---|---|
分子量 |
197.23 g/mol |
IUPAC 名称 |
methyl 5-(3-aminobutyl)furan-2-carboxylate |
InChI |
InChI=1S/C10H15NO3/c1-7(11)3-4-8-5-6-9(14-8)10(12)13-2/h5-7H,3-4,11H2,1-2H3 |
InChI 键 |
MDVWOMGDOYJQKU-UHFFFAOYSA-N |
规范 SMILES |
CC(CCC1=CC=C(O1)C(=O)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


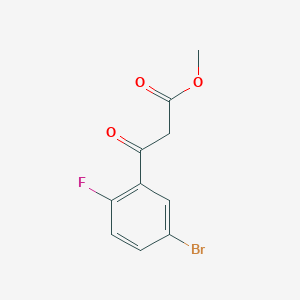

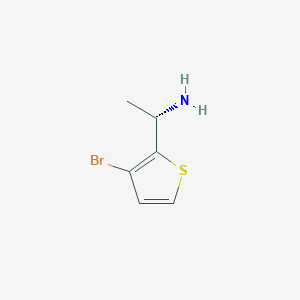
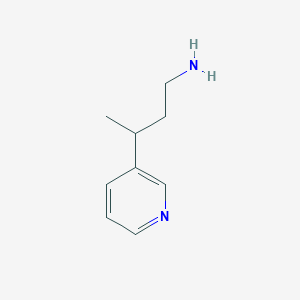
![1-Methyl-5-[(2s)-oxiran-2-yl]-1h-pyrazole](/img/structure/B13611015.png)
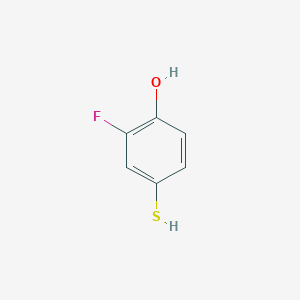
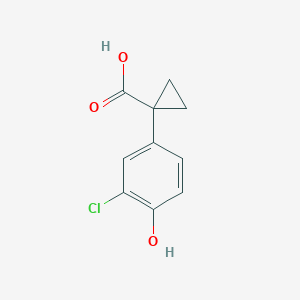
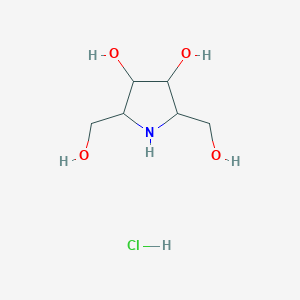
![4-[3-(Trifluoromethoxy)phenyl]pyrrolidin-2-one](/img/structure/B13611052.png)
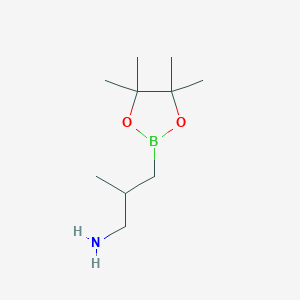
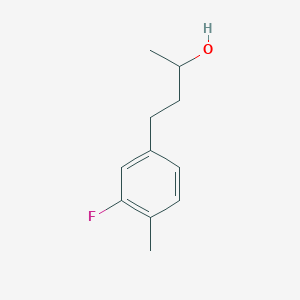
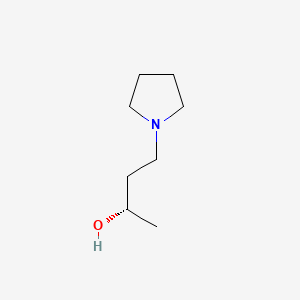
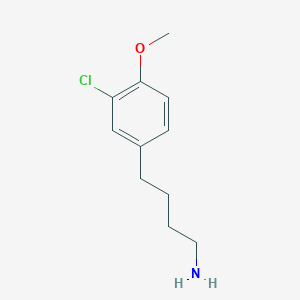
![[2-(1H-indazol-1-yl)ethyl]dimethylamine](/img/structure/B13611070.png)
